(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tetrafluorinated indole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is usually carried out using Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Indole Ring: The indole ring is synthesized through a series of reactions, including cyclization and fluorination. The tetrafluorinated indole is obtained by introducing fluorine atoms at specific positions on the indole ring.
Coupling Reaction: The protected amino acid and the tetrafluorinated indole are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc protecting group is removed under basic conditions, typically using piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a valuable candidate for the design of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the tetrafluorinated indole moiety can enhance binding affinity and specificity to these targets. The compound may also participate in signaling pathways and biochemical processes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: This compound is similar in structure but lacks the tetrafluorinated indole moiety. It may have different chemical properties and reactivity.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,5,6,7-tetrafluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid: This compound contains a tetrafluorinated pyrrolopyridine moiety instead of the indole moiety. It may exhibit different biological activities and applications.
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid lies in its specific combination of functional groups and structural features. The presence of the tetrafluorinated indole moiety and the Fmoc protecting group imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H18F4N2O4 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H18F4N2O4/c27-20-19-12(10-31-24(19)23(30)22(29)21(20)28)9-18(25(33)34)32-26(35)36-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17-18,31H,9,11H2,(H,32,35)(H,33,34)/t18-/m0/s1 |
InChI Key |
BDARERGOONZMSG-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C(=C(C(=C5F)F)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=C(C(=C5F)F)F)F)C(=O)O |
Origin of Product |
United States |
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